(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
Description
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and a 5-methylpyrazine moiety. The pyrrolidine group may confer conformational rigidity, while the pyrazine ring could participate in π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGQSXYTXSULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-aminopyrrolidine with 5-methylpyrazine-2-carbonyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone: has several scientific research applications, including:
Chemistry: : Studying its reactivity and interactions with other chemical compounds.
Biology: : Investigating its potential as a biological probe or therapeutic agent.
Medicine: : Exploring its use in drug development and pharmacological studies.
Industry: : Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Stability and Functional Group Impact
- Thermal Stability: Tetrazole-containing methanones exhibit superior stability due to intermolecular H-bonding (e.g., di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C). In contrast, the target compound’s pyrazine and pyrrolidine groups may prioritize solubility over thermal resilience .
- Electronic Effects: The 5-methylpyrazine group in the target compound could act as a weak electron-withdrawing group, similar to the cyano substituent in ’s thiophene derivative. This may influence reactivity in further functionalization .
Biological Activity
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its interactions with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H14N4O
- Molecular Weight : 206.2444 g/mol
- CAS Number : 1247816-15-4
The compound consists of a pyrrolidine ring and a pyrazine moiety, which contribute to its biological interactions. The presence of the amino group enhances its potential for receptor binding and enzymatic activity modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of various biological pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Potential
Research into compounds with similar frameworks has indicated potential anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation. The mechanism often involves cell cycle arrest and modulation of autophagy, suggesting that this compound could exhibit analogous effects worthy of further exploration.
Table 1: Biological Activities of Related Compounds
Case Study Insights
- Anticancer Research : A study on magnolol derivatives revealed that certain compounds exhibited IC50 values significantly lower than traditional treatments, indicating enhanced potency against non-small cell lung cancer (NSCLC) models. This suggests a pathway for further development of similar compounds like this compound in oncology.
- Antimicrobial Studies : Research on flavonoid extracts has shown that certain fractions possess strong antibacterial properties against resistant strains like MRSA. This highlights the potential for developing new antimicrobial agents based on the structural characteristics of compounds similar to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
